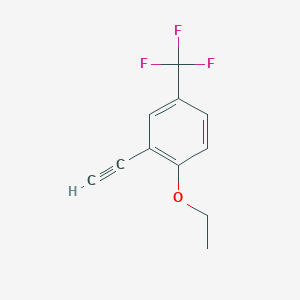

1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene

Beschreibung

Eigenschaften

Molekularformel |

C11H9F3O |

|---|---|

Molekulargewicht |

214.18 g/mol |

IUPAC-Name |

1-ethoxy-2-ethynyl-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C11H9F3O/c1-3-8-7-9(11(12,13)14)5-6-10(8)15-4-2/h1,5-7H,4H2,2H3 |

InChI-Schlüssel |

JLFSLDXEKFSNFE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce these functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.

Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable intermediate in drug development.

Industry: It is used in the production of advanced materials, including polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons

Key Observations:

Electronic Effects: The trifluoromethyl group (–CF₃) in the target compound provides strong electron-withdrawing effects, comparable to the trifluoromethoxy group (–OCF₃) in 4-ethynyl-1-(trifluoromethoxy)benzene . Ethoxy (–OCH₂CH₃) is less electron-donating than methoxy (–OCH₃) in 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene, which may reduce reactivity in electrophilic substitutions .

Reactivity: The ethynyl group enables Sonogashira coupling, a feature shared with 1-ethynyl-2,4-difluorobenzene (C₈H₄F₂) . However, fluorination at positions 2 and 4 in the latter reduces steric hindrance, favoring faster cross-coupling. In contrast, the tetrafluoro-substituted analog (CAS 2002-99-5) lacks an ethynyl group but exhibits exceptional stability due to perfluorination .

Applications: Compounds with trifluoromethyl and ethynyl groups, such as the target compound, are leveraged in agrochemicals (e.g., etofenprox derivatives ) and electronic materials. Nitro-substituted analogs (e.g., CAS 14064-58-5) are prioritized in dye synthesis and photoresist technologies due to their strong absorption spectra .

Notes:

- Fluorinated compounds like the target derivative may release hydrogen fluoride (HF) or carbonyl fluoride (COF₂) upon decomposition, necessitating specialized fire suppression systems .

- Ethynyl-substituted aromatics generally require inert atmospheres during synthesis to prevent polymerization or explosive side reactions .

Biologische Aktivität

1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, cytotoxicity, and therapeutic potential.

1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene (C11H9F3O) features an ethoxy group, an ethynyl group, and a trifluoromethyl substituent. These functional groups can significantly influence its biological activity by altering its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene has been evaluated in various studies, particularly focusing on its anticancer properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency against certain cancer cell lines.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the potential of new compounds as anticancer agents. Studies have shown that 1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene exhibits significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |

| HCT-116 (Colon Cancer) | 1.54 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 2.41 | Inhibition of proliferation |

These results indicate that the compound can effectively inhibit cell growth and induce apoptosis in a dose-dependent manner.

The mechanism by which 1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene exerts its biological effects appears to involve several pathways:

- Apoptosis Induction : Flow cytometry assays have demonstrated that treatment with this compound leads to increased caspase-3/7 activity, indicating an apoptotic response in treated cells.

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the G1 phase, which is crucial for preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Recent case studies highlight the effectiveness of 1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene in vivo:

- Study on MCF-7 Xenografts : In a murine model, administration of the compound significantly reduced tumor growth compared to control groups, suggesting strong antitumor efficacy.

- Combination Therapy : When used in combination with established chemotherapeutics like doxorubicin, the compound demonstrated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Safety and Toxicology

While promising, it is essential to consider the safety profile of 1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene. Toxicological assessments indicate:

- Acute Toxicity : The compound shows moderate toxicity at high doses with observed liver and kidney effects.

- Chronic Exposure : Long-term studies suggest no severe systemic health effects at lower doses, establishing a NOAEL (No Observed Adverse Effect Level) at approximately 50 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.